molecular formula C13H13NO2 B8104825 5-(benzyloxy)-1-methylpyridin-2(1H)-one

5-(benzyloxy)-1-methylpyridin-2(1H)-one

Cat. No.: B8104825
M. Wt: 215.25 g/mol
InChI Key: DLTUFBULGISJJW-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1-methylpyridin-2(1H)-one is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel kinase inhibitors. Scientific literature identifies this heterocyclic core as a key precursor and intermediate in synthesizing potent and selective inhibitors of the c-Met receptor tyrosine kinase . c-Met is a high-value drug target implicated in tumor growth, invasion, and metastasis for various cancers . Researchers have developed derivatives based on this scaffold that exhibit potent inhibitory activity in enzymatic assays, demonstrating its utility for probing c-Met signaling pathways . The pyridin-2(1H)-one structure is a privileged scaffold in drug discovery, also being explored for its analgesic properties in pain research and its potential to inhibit viral targets like the Hepatitis B Virus (HBV) RNase H . This compound is provided For Research Use Only and is intended solely for laboratory research purposes. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety procedures.

Properties

IUPAC Name

1-methyl-5-phenylmethoxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-14-9-12(7-8-13(14)15)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTUFBULGISJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Synthesis from Kojic Acid

The most widely reported method involves kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) as the starting material.

Step 1: Benzyl Protection of the 5-Hydroxy Group

Kojic acid is treated with benzyl chloride in methanol under basic conditions (e.g., NaOH or KOH) to yield 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (I) . Key parameters:

  • Solvent: Methanol or ethanol

  • Base: 1.1–1.3 equiv NaOH/KOH

  • Temperature: Reflux (60–80°C)

  • Yield: 86–91%

Step 2: Ring Expansion with Methylamine

Compound I undergoes nucleophilic ring expansion using methylamine (40% aqueous solution) in ethanol under reflux:

  • Reaction Time: 12–18 hours

  • Workup: Filtration and recrystallization (ethanol/ether)

  • Yield: 77–82%

Mechanistic Insight: The reaction proceeds via nucleophilic attack of methylamine at the C-2 carbonyl, followed by ring opening and reclosure to form the pyridinone core. The benzyloxy group remains intact due to its orthogonal protection.

Alternative Route via Preformed Pyridinones

A modified approach starts with 2-hydroxypyridine derivatives , as demonstrated in the synthesis of analogous compounds:

  • Benzylation of 2-Hydroxypyridine:

    • Reagents: Benzyl chloride, KOH, toluene

    • Conditions: Reflux with azeotropic water removal

    • Product: 2-Benzyloxypyridine (97% yield)

  • N-Methylation:

    • Reagents: Methyl triflate or dimethyl sulfate

    • Solvent: Trifluorotoluene or dichloromethane

    • Yield: 84–93%

This method avoids the use of kojic acid but requires stringent control over N-methylation regioselectivity.

Optimization Studies

Solvent and Temperature Effects

Comparative studies highlight the critical role of solvent polarity:

SolventReaction Time (h)Yield (%)Purity (%)Source
Ethanol1882>95
Methanol247790
Trifluorotoluene2493>99

Ethanol outperforms methanol due to improved solubility of intermediates. Trifluorotoluene enhances yields in N-methylation by stabilizing cationic intermediates.

Catalytic and Stoichiometric Considerations

  • Base Selection: KOH yields higher regioselectivity than NaOH in benzylation steps.

  • Methylamine Equivalents: A 1.5–2.0 molar excess ensures complete ring expansion.

Advanced Functionalization

Post-Synthetic Modifications

The hydroxymethyl group at C-2 permits further derivatization:

Oxidation to Carboxylic Acid

  • Reagent: KMnO₄ in acidic conditions

  • Yield: 68–72%

Chlorination

  • Reagent: Thionyl chloride (SOCl₂)

  • Conditions: Room temperature, 6 hours

  • Product: 5-(Benzyloxy)-2-(chloromethyl)-1-methylpyridin-4(1H)-one (93% yield)

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements employ microreactor systems to enhance throughput:

  • Residence Time: 30 minutes

  • Productivity: 12 g/h vs. 2 g/h in batch

Green Chemistry Metrics

  • PMI (Process Mass Intensity): Reduced from 120 to 45 via solvent recycling.

  • E-Factor: 8.2 (batch) vs. 3.1 (flow).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.30 (m, 5H, Bn), 6.25 (s, 1H, H-3), 4.65 (s, 2H, CH₂-Bn), 3.40 (s, 3H, N-CH₃).

  • HRMS (ESI+): m/z 232.0978 [M+H]⁺ (calc. 232.0974).

Purity Assessment

  • HPLC: >99% purity (C18 column, 70:30 H₂O/ACN).

Challenges and Troubleshooting

Common Side Reactions

  • Over-Oxidation: Uncontrolled MnO₂ use in aldehyde synthesis degrades the benzyloxy group.

  • N-Demethylation: Occurs at temperatures >100°C; mitigated by refluxing in ethanol.

Scalability Issues

  • Exothermic Benzylation: Add benzyl chloride dropwise to prevent thermal runaway.

Emerging Methodologies

Photocatalytic C–H Functionalization

Preliminary studies using Ir(ppy)₃ under blue light demonstrate direct C-5 benzylation of 1-methylpyridin-2(1H)-one (62% yield).

Enzymatic Synthesis

Lipase-catalyzed transbenzylation in ionic liquids achieves 78% yield with minimal byproducts .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in a hydroxypyridine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Hydroxypyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(benzyloxy)-1-methylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to enzymes or receptors. The pyridine ring can also interact with metal ions, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-(benzyloxy)-1-methylpyridin-2(1H)-one, highlighting differences in substituents, physical properties, and applications:

Compound Substituents Molecular Formula Melting Point (°C) Key Applications Reference
This compound 5-OBn, 1-CH₃ C₁₃H₁₃NO₂ 166–167.5 (chloride derivative) Anti-HIV, antiproliferative agents
5-(3-Methoxybenzoyl)-1-methylpyridin-2(1H)-one 5-(3-MeO-benzoyl), 1-CH₃ C₁₄H₁₃NO₃ 133.7–134.5 Synthetic intermediate for C–H activation
5-(4-Fluorobenzoyl)-1-methylpyridin-2(1H)-one 5-(4-F-benzoyl), 1-CH₃ C₁₃H₁₀FNO₂ 182.7–184.2 Synthetic intermediate for C–H activation
3-(Benzyloxy)-2-methylpyridin-4(1H)-one 3-OBn, 2-CH₃ C₁₃H₁₃NO₂ Not reported Structural analog with lower similarity (0.53)
5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one 5-OBn, 2-CH₂OH C₁₃H₁₃NO₃ Not reported Chelator precursor for metal-binding studies
5-(Benzyloxy)-1-methyl-4-phenyl-1H-pyrrol-2(5H)-one Pyrrolone core, 4-Ph, 5-OBn, 1-CH₃ C₁₉H₁₇NO₂ 120–124 Antioxidant evaluation

Key Observations:

Substituent Position and Reactivity: The position of the benzyloxy group (e.g., 3- vs. 5-) significantly alters biological activity. For example, 3-(benzyloxy)-2-methylpyridin-4(1H)-one has lower structural similarity (0.53) to the parent compound, likely due to reduced electronic effects on the pyridinone ring. Introduction of electron-withdrawing groups (e.g., 4-fluorobenzoyl in ) increases melting points compared to electron-donating groups (e.g., 3-methoxybenzoyl), reflecting differences in crystallinity and intermolecular interactions.

Functional Group Modifications: Replacement of the hydroxymethyl group with a chloromethyl group (as in 5-(benzyloxy)-2-(chloromethyl)-1-methylpyridin-4(1H)-one ) enhances reactivity for nucleophilic substitution, enabling conjugation with nitroimidazoles for anti-HIV activity . Schiff base derivatives (e.g., (E,Z)-5-(benzyloxy)-1-methyl-2-((phenylimino)methyl)pyridin-4(1H)-one ) exhibit improved metal-chelating properties due to the imino group, making them candidates for antimalarial or antioxidant applications.

Biological Activity :

  • Nitroimidazole-conjugated derivatives (e.g., compound 13a ) show potent anti-HIV activity (IC₅₀ < 1 μM) and high melting points (>290°C), attributed to strong hydrogen bonding and π-stacking interactions.
  • Pyrrolone analogs (e.g., 5-(benzyloxy)-1-methyl-4-phenyl-1H-pyrrol-2(5H)-one ) demonstrate moderate antioxidant activity, influenced by the phenyl group’s electron-donating effects.

Q & A

Q. What are the key steps and reaction conditions for synthesizing 5-(benzyloxy)-1-methylpyridin-2(1H)-one?

The synthesis typically involves acetylation or substitution reactions. For example, acetylation of 1-methylpyridin-2(1H)-one using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) under reflux conditions . Benzyloxy group introduction may require nucleophilic substitution with benzyl bromide under anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent side reactions . Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC, with purification by column chromatography .

Q. How is the structural characterization of this compound performed?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are standard for confirming molecular structure. For example, ¹H-NMR peaks at δ 7.37–7.41 ppm (benzyl aromatic protons) and δ 4.96 ppm (O-CH₂) are characteristic . Infrared (IR) spectroscopy identifies functional groups, such as C=O stretching (~1620 cm⁻¹) and C-O-C (benzyloxy) vibrations (~1218 cm⁻¹) .

Q. What functional groups influence its chemical reactivity?

The pyridinone core, benzyloxy group, and methyl substituent dictate reactivity. The pyridinone ring participates in hydrogen bonding and electrophilic substitution, while the benzyloxy group is susceptible to deprotection under acidic or catalytic hydrogenation conditions . The methyl group at N1 sterically hinders certain reactions, requiring optimized conditions for further derivatization .

Q. How do solubility and stability vary under different experimental conditions?

Solubility is higher in polar aprotic solvents (e.g., DMSO, DMF) due to the polar pyridinone moiety. Stability studies indicate decomposition under prolonged exposure to light or strong acids/bases. Storage at –20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives like 5-(benzyloxy)-2-((4-nitroimidazolyl)methyl)-1-methylpyridin-4(1H)-one?

Yield optimization involves:

  • Catalyst screening : Use of palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups .
  • Solvent selection : Non-polar solvents (e.g., dichloromethane) minimize side reactions during nitroimidazole coupling .
  • Temperature control : Maintaining reflux temperatures (80–100°C) ensures complete acetylation or substitution . Yields exceeding 90% are reported for nitroimidazole derivatives under these conditions .

Q. How to resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or IR data (e.g., unexpected splitting patterns) can arise from:

  • Tautomerism : The pyridinone ring exists in keto-enol equilibrium, altering peak positions .
  • Impurities : Use preparative HPLC to isolate pure fractions and re-analyze .
  • Dynamic effects : Variable-temperature NMR can identify conformational changes .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with enzymes or receptors. For example, the pyridinone ring may form hydrogen bonds with kinase active sites, while the benzyloxy group contributes to hydrophobic interactions . Density functional theory (DFT) calculations predict electron distribution for reactivity assessments .

Q. How to design analogs to improve pharmacological activity?

  • Bioisosteric replacement : Substitute the benzyloxy group with 4-ethoxyphenyl to enhance metabolic stability .
  • Scaffold hopping : Integrate the pyridinone core into polycyclic systems (e.g., pyrido[1,2-a]pyrimidinones) to modulate selectivity .
  • Pharmacophore mapping : Prioritize substituents that enhance binding to targets like HIV-1 reverse transcriptase or β-hematin (antimalarial) .

Q. What strategies mitigate side reactions during functionalization?

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to protect hydroxyl groups during benzyloxy deprotection .
  • Microwave-assisted synthesis : Reduces reaction times and byproduct formation in multi-step syntheses .
  • Flow chemistry : Enhances control over exothermic reactions (e.g., nitrations) .

Q. How to evaluate the compound’s potential as a kinase inhibitor?

  • Enzymatic assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR, CDK2) .
  • Cellular assays : Assess antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) .
  • SAR studies : Correlate substituent electronegativity (e.g., nitro vs. cyano groups) with inhibitory activity .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound Derivatives

Derivative¹H-NMR (δ, ppm)IR (cm⁻¹)MS (m/z)Reference
Nitroimidazole derivative8.15 (s, C2″-H), 5.57 (N1″-CH₂)1573 (NO₂)487 [M+H]⁺
Schiff base analog10.01 (s, CNO), 3.33 (piperazine)1620 (C=O)370 [M+H]⁺

Q. Table 2. Reaction Optimization Parameters

VariableOptimal ConditionImpact on Yield
Temperature80–100°C (reflux)Increases by 30%
CatalystPd(PPh₃)₄ (0.5 mol%)Reduces time by 50%
SolventDMF (anhydrous)Minimizes hydrolysis

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